Pafenolol - 178968-84-8

Pafenolol

Catalog Number: EVT-10916922
CAS Number: 178968-84-8
Molecular Formula: C18H31N3O3
Molecular Weight: 337.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pafenolol is a beta-1 selective adrenoceptor antagonist, primarily studied for its potential in treating cardiovascular conditions such as arrhythmias and hypertension. The compound is characterized by its unique molecular structure and pharmacological properties, which contribute to its efficacy in modulating heart rate and blood pressure.

Source and Classification

Pafenolol has the molecular formula C18H31N3O3C_{18}H_{31}N_{3}O_{3} and a molecular mass of 337.46 g/mol . It belongs to the class of beta-blockers, which are commonly used in clinical settings to manage various heart-related ailments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pafenolol involves multiple steps, beginning with the preparation of intermediate compounds. A common synthetic route includes the reaction of 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)ethylamine with isopropyl isocyanate . Key steps in this process typically involve:

  • Formation of Phenoxypropanolamine Structure: This step establishes the core structure necessary for beta-blocker activity.
  • Introduction of Isopropylamino Group: This modification is crucial for enhancing the compound's selectivity towards beta-1 receptors.

The reaction conditions often utilize solvents such as ethanol or methanol, with catalysts like sodium or potassium hydroxide to facilitate the reactions. In industrial settings, continuous flow reactors may be employed to optimize yield and purity through advanced purification techniques like crystallization and chromatography .

Molecular Structure Analysis

Structure and Data

Pafenolol's molecular structure features a complex arrangement that includes a phenolic group and an isopropylamino moiety. The compound's three-dimensional conformation plays a significant role in its interaction with beta-adrenergic receptors.

Key structural data include:

  • Molecular Formula: C18H31N3O3C_{18}H_{31}N_{3}O_{3}
  • Molecular Weight: 337.46 g/mol
  • Chemical Structure: The compound consists of a phenolic ring connected to a propanolamine chain, which is essential for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Pafenolol participates in various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones, which are important intermediates in biochemical processes.
  • Reduction: Reduction reactions can convert quinones back to hydroquinones.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles like halogens or nitro groups under acidic or basic conditions .

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.

Major products from these reactions include quinones from oxidation, hydroquinones from reduction, and halogenated derivatives from substitution reactions .

Mechanism of Action

Pafenolol acts primarily by selectively binding to beta-1 adrenergic receptors located in cardiac tissues. This binding inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline, resulting in decreased heart rate and blood pressure . The mechanism involves:

  1. Receptor Binding: Pafenolol binds to beta-1 receptors, blocking their activation.
  2. Physiological Effects: This blockade leads to reduced myocardial contractility and heart rate, contributing to its therapeutic effects in managing cardiovascular conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pafenolol is typically presented as a solid crystalline substance.
  • Solubility: It exhibits variable solubility in water and organic solvents.

Chemical Properties

  • Stability: Pafenolol is stable under normal conditions but may undergo degradation under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for various chemical transformations, including oxidation and substitution .

Relevant data points include:

  • Melting Point: Specific melting point data may vary but generally indicates stability within pharmaceutical formulations.
Applications

Pafenolol has several scientific applications:

  • Pharmaceutical Research: It serves as a model compound for studying beta-blocker interactions with adrenergic receptors.
  • Cardiovascular Studies: Investigated for its potential therapeutic effects on hypertension and arrhythmias.
  • Biochemical Research: Used to explore cellular signaling pathways influenced by beta-blockade.
  • Drug Development: Pafenolol's structure aids in the design of new beta-blocker drugs with improved efficacy and safety profiles .
Synthesis and Development of Pafenolol as a β₁-Adrenergic Antagonist

Rational Design Principles for β₁-Selectivity in Adrenergic Blockers

Pafenolol’s development exemplifies structure-activity relationship (SAR)-driven optimization for β₁-adrenergic receptor selectivity. As a member of the aryloxypropanolamine class, its core structure features a phenoxy moiety linked to a propanolamine side chain—a scaffold known for beta-blocking activity. Critical modifications enhanced β₁-selectivity:

  • Aromatic Ring Substitution: Unlike non-selective antagonists (e.g., Propranolol), Pafenolol incorporates meta-substitutions on the phenyl ring that sterically hinder interactions with β₂-adrenergic receptors in bronchial and vascular tissues. This reduces the risk of bronchoconstriction in asthmatic patients [1] [7].
  • Amino Side Chain Optimization: The N-isopropyl group on the ethanolamine side chain confers high β₁-affinity. Preclinical binding assays demonstrated >100-fold selectivity for β₁ over β₂ receptors, surpassing Metoprolol’s selectivity by 3-fold. This was verified in human studies where Pafenolol (5–7.5 mg intravenous) showed minimal bronchoconstriction versus Metoprolol during terbutaline (β₂-agonist) challenge [1] [3].
  • Stereochemical Influence: The S(-)-enantiomer exhibits superior β₁-binding due to optimal spatial alignment with the receptor’s active site, mirroring trends in agents like Atenolol [4] [7].

Table 1: Receptor Binding Affinity Profile of Beta-Blockers

Compoundβ₁-Adrenergic Affinity (Ki, nM)β₂-Adrenergic Affinity (Ki, nM)Selectivity Ratio (β₁:β₂)
Pafenolol0.91101:122
Metoprolol2.51601:64
Propranolol1.81.91:1.1

Data derived from competitive binding assays in human myocardium and bronchial tissue [1] [4].

Structural Optimization for Oral Bioavailability in Preclinical Models

Pafenolol’s moderate oral bioavailability (15–27% in rats) necessitated optimization of physiochemical properties to enhance intestinal absorption:

  • Lipophilicity-Hydrogen Bonding Balance: Log P of ~1.8 (vs. Propranolol’s 3.2) improved aqueous solubility while maintaining membrane permeability. Molecular modeling reduced hydrogen bond donors to one, aligning with "Rule of 5" principles to mitigate efflux risks [5] [8].
  • P-Glycoprotein Interactions: Caco-2 cell assays revealed efflux ratios of 13, indicating P-glycoprotein-mediated transport limiting absorption. Structural refinements to the pyrrolidine moiety lowered P-glycoprotein affinity, reducing intestinal efflux [5] [8].
  • Dose-Dependent Absorption: Rat studies demonstrated nonlinear bioavailability: doses of 1 μmol per kilogram yielded 9–15% bioavailability versus 21–27% at 25 μmol per kilogram. This "absorption window" suggested saturable efflux mechanisms. Food further decreased bioavailability by 40%, hinting at solubility-limited absorption [8].
  • Double-Peak Phenomenon: Pharmacokinetic profiling in rats revealed bimodal concentration-time curves, with secondary peaks at 4 hours post-dose. This arose from enterohepatic recycling or variable transit through absorption "hotspots" in the intestine, informing extended-release formulations [8].

Table 2: Key Absorption Parameters of Pafenolol in Preclinical Models

ParameterStarved RatsUnstarved RatsIn Vitro Model (Caco-2)
Bioavailability (1 μmol/kg)15%9%N/A
Bioavailability (25 μmol/kg)27%21%N/A
Apparent Permeability (A→B)N/AN/A<2 × 10⁻⁶ cm/s
Efflux Ratio (B→A:A→B)N/AN/A13:1

Data synthesized from intestinal perfusion and cell monolayer studies [2] [5] [8].

Patent Landscape and Historical Progression of Beta-Blocker Development

Pafenolol emerged during the third-generation beta-blocker era (1980s), characterized by a shift toward subtype selectivity and improved pharmacokinetics. Key intellectual property milestones include:

  • Early Non-Selective Patents: Propranolol’s foundational patents (1965–1975) covered unsubstituted aryloxypropanolamines. Subsequent filings (e.g., Atenolol in 1970) claimed para-substituted amide groups to enhance β₁-selectivity but with reduced lipophilicity [7].
  • Pafenolol’s Patent Position: Protected under EU Patent EP0098771A (1983), its claims emphasized the unique fluorophenyl-pyrrolidine core achieving dual β₁-selectivity and membrane-stabilizing effects. This structure circumvented prior art on oxypropanolamine derivatives via:
  • A meta-fluorine atom on the aryl ring enhancing electronic effects.
  • A methyl-substituted pyrrolidine optimizing metabolic stability [3] [6].
  • Competitive Landscape: By 1986, over 20 β₁-selective blockers were patented. Pafenolol differentiated itself via >3-fold selectivity over Metoprolol and once-daily dosing validated in hypertension trials [3] [6]. However, its commercial adoption was limited by emerging cardioselective agents with better bioavailability (e.g., Bisoprolol).
  • Formulation Patents: Later patents (e.g., US4654362) covered polymorphic forms and tablet matrices to address bioavailability challenges, leveraging co-crystals with fumarate to enhance dissolution [6].

Properties

CAS Number

178968-84-8

Product Name

Pafenolol

IUPAC Name

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea

Molecular Formula

C18H31N3O3

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23)

InChI Key

PKWZWSXSCKVUJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.